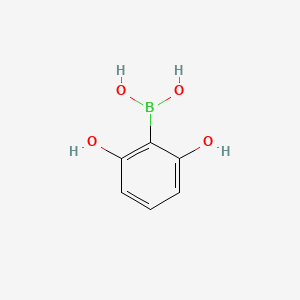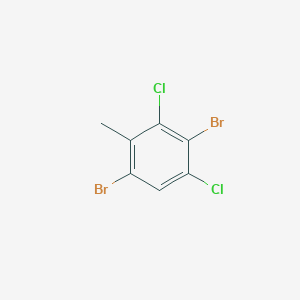
1-(5-Bromo-2-fluorophenyl)ethanol
Vue d'ensemble
Description
“1-(5-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C₈H₈BrFO . It has a molecular weight of 219.05 g/mol . The compound is used for research purposes .
Synthesis Analysis
The synthesis of “1-(5-Bromo-2-fluorophenyl)ethanol” involves heating a solution of 1-(5-bromo-2-fluoro phenyl)ethan-1-ol in 1,4-dioxane under a nitrogen atmosphere for 16 hours . The reaction involves the use of MnO2 .Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-fluorophenyl)ethanol” is 1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 . The structure of the compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
“1-(5-Bromo-2-fluorophenyl)ethanol” is a liquid at room temperature . It has a boiling point of 254°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 1-(5-Bromo-2-fluorophenyl)ethanol is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its bromo and fluoro substituents make it a valuable intermediate for constructing molecules with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo further functional group transformations, enabling the creation of a diverse array of organic molecules. Its use in Grignard reactions, for instance, allows for the formation of complex alcohols and derivatives that are crucial in synthetic chemistry .
Material Science
In material science, 1-(5-Bromo-2-fluorophenyl)ethanol may be involved in the development of novel materials, such as polymers or coatings, where the introduction of bromine and fluorine atoms could impart unique physical properties like flame retardancy or chemical resistance .
Analytical Chemistry
Analytical chemists might employ 1-(5-Bromo-2-fluorophenyl)ethanol as a standard or reagent in chromatographic methods to quantify or identify related compounds in complex mixtures. Its distinct spectral properties can aid in the calibration of instruments and ensure accurate measurements .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, especially those involving halogenated molecules. It might also be a candidate for probing the mechanisms of halogenase enzymes, which incorporate halogens into organic substrates .
Environmental Science
1-(5-Bromo-2-fluorophenyl)ethanol: might be examined for its environmental impact, particularly in terms of its biodegradability and potential to form persistent organic pollutants. Research in this field could lead to better understanding and management of halogenated organic compounds in the environment .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that brominated and fluorinated phenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated and fluorinated compounds are known to participate in various chemical reactions such as free radical reactions and nucleophilic substitutions . The bromine and fluorine atoms in 1-(5-Bromo-2-fluorophenyl)ethanol could potentially enhance the reactivity of the compound, allowing it to interact with its targets in unique ways .
Biochemical Pathways
Brominated and fluorinated compounds are known to influence various biochemical pathways due to their high reactivity .
Pharmacokinetics
Bromine and fluorine atoms are often used in drug design to improve the metabolic stability and permeability of compounds .
Result of Action
Brominated and fluorinated compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluorophenyl)ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .
Propriétés
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJUQVYIYCHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657747 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)ethanol | |
CAS RN |
552331-15-4 | |
| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)





![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)


